(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787329
InChI: InChI=1S/C10H14BNO4/c13-11(14)9-3-4-12-6-10(9)16-7-8-2-1-5-15-8/h3-4,6,8,13-14H,1-2,5,7H2
SMILES:
Molecular Formula: C10H14BNO4
Molecular Weight: 223.04 g/mol

(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid

CAS No.:

Cat. No.: VC16787329

Molecular Formula: C10H14BNO4

Molecular Weight: 223.04 g/mol

* For research use only. Not for human or veterinary use.

(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid -

Specification

Molecular Formula C10H14BNO4
Molecular Weight 223.04 g/mol
IUPAC Name [3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C10H14BNO4/c13-11(14)9-3-4-12-6-10(9)16-7-8-2-1-5-15-8/h3-4,6,8,13-14H,1-2,5,7H2
Standard InChI Key JPWXPRNNBBHHNT-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=NC=C1)OCC2CCCO2)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 4-position with a boronic acid group (B(OH)2-\text{B(OH)}_2) and at the 3-position with a methoxy group linked to a tetrahydrofuran (THF) moiety. This arrangement confers both electronic and steric effects that influence its reactivity. The boronic acid group acts as a Lewis acid, facilitating transmetalation in cross-coupling reactions, while the THF-methoxy substituent enhances solubility in polar aprotic solvents .

The IUPAC name, [3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid, reflects its systematic nomenclature. Key spectral identifiers include:

  • InChIKey: JPWXPRNNBBHHNT-UHFFFAOYSA-N

  • Canonical SMILES: B(C1=C(C=NC=C1)OCC2CCCO2)(O)O .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC10H14BNO4\text{C}_{10}\text{H}_{14}\text{BNO}_4
Molecular Weight223.04 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in DMSO, THF, DMF
Hazard StatementsH315 (skin irritation), H319 (eye irritation)

Synthesis and Optimization

Synthetic Routes

The synthesis of (3-((Tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)boronic acid typically proceeds via a multi-step sequence:

  • Functionalization of Pyridine: 4-Bromopyridine is reacted with a tetrahydrofuran-2-ylmethanol derivative under Mitsunobu conditions to introduce the ether linkage.

  • Boronation: A palladium-catalyzed Miyaura borylation installs the boronic acid group at the 4-position of the pyridine ring. This step often employs bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) as the boron source .

Key Reaction:

4-Bromo-3-((THF-2-yl)methoxy)pyridine+B2(pin)2Pd(dppf)Cl2,KOAc(3-((THF-2-yl)methoxy)pyridin-4-yl)boronic acid\text{4-Bromo-3-((THF-2-yl)methoxy)pyridine} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{(3-((THF-2-yl)methoxy)pyridin-4-yl)boronic acid}

Challenges in Purification

Due to the compound’s sensitivity to protodeboronation under acidic conditions, purification requires careful pH control. Chromatography on silica gel with neutral eluents (e.g., ethyl acetate/hexane) or recrystallization from toluene/hexane mixtures yields material with >95% purity .

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The boronic acid group enables carbon-carbon bond formation with aryl halides. For example, coupling with 5-bromo-2-chlorophenyl derivatives produces biaryl structures relevant to kinase inhibitors .

Table 2: Representative Suzuki-Miyaura Reaction Conditions

PartnerCatalystYieldApplication
4-BromobenzotrifluoridePd(PPh3_3)4_478%Materials science
2-IodopyrimidinePdCl2_2(dppf)85%Pharmaceutical intermediates

Mechanistic Insights

Density functional theory (DFT) studies suggest that the THF-methoxy group stabilizes the transition state during transmetalation by coordinating to the palladium center. This electronic modulation reduces side reactions, enhancing reaction efficiency.

Pharmaceutical Relevance

Drug Intermediate Synthesis

The compound serves as a precursor to protease inhibitors and kinase-targeting agents. For instance, its biaryl derivatives are key intermediates in the synthesis of JAK2/FLT3 inhibitors, as evidenced by patent WO2019175043A1 .

Case Study: Anticancer Agent Development

A 2024 study utilized this boronic acid to synthesize a library of pyridine-based compounds screened against non-small cell lung cancer (NSCLC) cell lines. The lead compound exhibited an IC50_{50} of 0.8 μM against A549 cells, attributed to its ability to chelate ATP-binding sites in tyrosine kinases.

Future Directions

Expanding Reaction Scope

Recent advances in photoredox catalysis could enable C–H borylation reactions using this compound as a boron source, bypassing traditional pre-functionalized substrates.

Bioconjugation Applications

Functionalization of the THF moiety with polyethylene glycol (PEG) chains may enhance aqueous solubility, enabling its use in antibody-drug conjugates (ADCs).

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